molecular formula C24H19BrCl2N2O2 B2495736 1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone CAS No. 391889-94-4

1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone

Cat. No.: B2495736
CAS No.: 391889-94-4
M. Wt: 518.23
InChI Key: ULZJLJHWBPNHKV-UHFFFAOYSA-N
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Description

1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone is a useful research compound. Its molecular formula is C24H19BrCl2N2O2 and its molecular weight is 518.23. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to increased levels of acetylcholine, affecting nerve impulse transmission. Additionally, the compound interacts with reactive oxygen species (ROS) and can influence oxidative stress levels within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by increasing ROS levels, leading to cellular damage and apoptosis . Furthermore, it affects the activity of AchE, resulting in altered nerve impulse transmission and potential neurotoxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of AchE, inhibiting its activity and preventing the hydrolysis of acetylcholine . This binding interaction is crucial for its neurotoxic effects. Additionally, the compound can interact with ROS, leading to oxidative stress and subsequent cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained oxidative stress and neurotoxic effects . The stability of the compound in various conditions, including different pH levels and temperatures, also affects its efficacy and safety in laboratory experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can induce toxic effects, including neurotoxicity and oxidative damage . Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are important for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that affect its localization and accumulation . Understanding these interactions is crucial for predicting the compound’s efficacy and potential side effects in different tissues .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall efficacy .

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrCl2N2O2/c1-31-23(16-5-3-2-4-6-16)24(30)29-22(19-12-11-18(26)13-20(19)27)14-21(28-29)15-7-9-17(25)10-8-15/h2-13,22-23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZJLJHWBPNHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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